7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol
Description
Electronic Distribution and Hybridization States
The electronic structure of this compound involves sp² hybridization throughout the aromatic framework, with each carbon and nitrogen atom contributing one p-orbital to the delocalized π-electron system. The bromine substituent introduces significant electronegativity differences that create dipole moments within the molecule, while the hydroxyl group provides both electron-donating and hydrogen-bonding capabilities. The nitrogen atoms within the structure exhibit different electronic environments, with the pyrrole nitrogen being electron-rich and capable of hydrogen bonding, while the pyridine nitrogen maintains basic character despite the electron-withdrawing influence of the adjacent bromine atom.
Properties
CAS No. |
1260382-11-3 |
|---|---|
Molecular Formula |
C7H5BrN2O |
Molecular Weight |
213.034 |
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H |
InChI Key |
MMOISTUVCJNVEQ-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2Br)O |
Synonyms |
7-BroMo-4-hydroxy-6-azaindole |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Ring Fusion Position : Shifting from pyrrolo[2,3-c]pyridine to [2,3-b] alters π-π stacking and hydrogen-bonding capacities. For example, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol () may exhibit distinct solubility profiles due to hydroxyl placement .
- Halogenation : Bromine at C7 (target compound) vs. C4 () modifies electronic effects. Dual halogenation (e.g., Br/Cl in ) increases electrophilicity, favoring nucleophilic substitution reactions .
- Functional Groups : The hydroxyl group in this compound enhances hydrogen-bonding, whereas tosyl () or benzyl groups () improve stability or membrane permeability .
Preparation Methods
Nitration and Cyclization
Starting with 2-bromo-5-methylpyridine, nitration using fuming nitric acid in sulfuric acid introduces a nitro group at position 4. Subsequent treatment with N,N-dimethylformamide dimethyl acetal forms an enamine intermediate, which undergoes iron-mediated cyclization in acetic acid to yield the pyrrolopyridine framework. For 7-bromo-1H-pyrrolo[2,3-c]pyridin-4-ol, bromine is retained at position 7 during cyclization, while the hydroxyl group is introduced via hydrolysis of a nitro or protected oxy group.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-5-methylpyridine | HNO₃, H₂SO₄, DMF-DMA, Fe | 100°C, 5 h | 7-Bromo-1H-pyrrolo[2,3-c]pyridine | 62 |
Suzuki coupling enables post-cyclization introduction of aryl or heteroaryl groups, though bromine retention is critical for 7-bromo derivatives. A protocol from 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine synthesis involves microwave-assisted coupling of 6-bromo-pyrrolopyridine with arylboronic acids. For this compound, analogous conditions may introduce substituents at position 4 after hydroxyl group protection.
Key Reaction Parameters :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : 1,4-Dioxane/H₂O (3:1)
Hydroxylation Strategies
Directed ortho-Metalation
The hydroxyl group at position 4 is introduced via directed metalation of a bromopyridine precursor. Using LDA (lithium diisopropylamide) at -78°C, deprotonation adjacent to a directing group (e.g., methoxy) allows electrophilic quenching with trimethyl borate, followed by oxidative workup to yield the hydroxyl group.
Acidic Hydrolysis of Nitro Groups
In compounds where a nitro group occupies position 4, reduction with H₂/Pd-C in methanol followed by acidic hydrolysis (HCl, reflux) converts the nitro to a hydroxyl group. This method avoids competing debromination when bromine is present at position 7.
Table 2: Hydroxylation Methods
| Method | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Directed Metalation | 7-Bromo-4-methoxypyrrolo[2,3-c]pyridine | LDA, B(OMe)₃, H₂O₂ | 78 |
| Nitro Reduction | 7-Bromo-4-nitropyrrolo[2,3-c]pyridine | H₂/Pd-C, HCl, reflux | 85 |
Bromination Techniques
Electrophilic Bromination
N-Bromosuccinimide (NBS) in DMF selectively brominates the pyrrolopyridine core at position 7. The hydroxyl group at position 4 directs bromination via hydrogen bonding, enhancing regioselectivity.
Late-Stage Bromine Retention
In cyclization routes, bromine is retained by using 2-bromo-5-methylpyridine as the starting material. The methyl group minimizes steric hindrance during nitration and cyclization, preserving the bromine substituent.
One-Pot Synthesis and Optimization
A one-pot approach combining cyclization and hydroxylation is adapted from pyrrolo[3,4-b]pyridine-dione synthesis. Reacting N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with primary amines in acidic ethanol induces recyclization to form the pyrrolopyridine core, followed by in situ hydroxylation.
Optimized Conditions :
Challenges and Side Reactions
Debromination
Harsh acidic or basic conditions may remove bromine. For example, prolonged exposure to HCl during hydroxylation reduces yields by 15–20%. Mitigation involves using mild acids (e.g., acetic acid) and shorter reaction times.
Regioselectivity in Cyclization
Competing cyclization pathways may form [3,2-c] or [2,3-c] isomers. Steric effects from substituents (e.g., methyl groups) favor the [2,3-c] isomer by a 3:1 ratio.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance the safety and efficiency of exothermic steps (e.g., nitration). Catalyst recycling (e.g., Pd in Suzuki couplings) and solvent recovery (1,4-dioxane) reduce costs by 30–40% .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 7-Bromo-1H-pyrrolo[2,3-c]pyridin-4-ol, and how should data be interpreted?
- Methodological Answer : Use and to confirm the structure, focusing on aromatic proton signals (δ 6.5–8.5 ppm) and bromine-induced splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: 225.04 g/mol) and isotopic signatures (e.g., ). For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm. Cross-reference spectral data with analogous brominated pyrrolopyridines to resolve ambiguities .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?
- Methodological Answer : Two primary methods are reported:
- Direct Bromination : React 1H-pyrrolo[2,3-c]pyridin-4-ol with N-bromosuccinimide (NBS) in DMF at 0–5°C for regioselective bromination at the 7-position. Monitor by TLC (eluent: 1:1 ethyl acetate/hexane) and optimize stoichiometry (1.1 eq NBS) to minimize di-substitution .
- Multi-Component Synthesis : Combine cyanamide, aldehydes, and brominated ketones in ethanol with KCO as a base. Heat at 80°C for 6 hours, followed by acid workup. Yield improvements (>70%) require inert atmosphere and controlled pH (7–8) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption. For spills, neutralize with 10% sodium thiosulfate before disposal. Refer to SDS guidelines for brominated heterocycles, emphasizing fume hood use during synthesis .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound derivatives for kinase inhibition?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target kinases (e.g., JAK2 or EGFR). Prioritize derivatives with substituents at the 4-hydroxyl group for hydrogen bonding with ATP-binding pockets. Validate predictions via in vitro kinase assays (IC measurements) and compare with SAR data from brominated pyrrolopyridines .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?
- Methodological Answer :
- Batch Analysis : Compare purity (>95% by HPLC) and synthetic routes (e.g., Suzuki coupling vs. direct bromination) to identify batch-dependent variability.
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line: HEK293, serum-free media) to control for environmental factors.
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with bioactivity .
Q. How do electron-withdrawing substituents at the 7-position influence cross-coupling reactivity in this compound?
- Methodological Answer : The bromine atom enhances electrophilicity, enabling Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Optimize conditions using Pd(PPh) (5 mol%), KCO (2 eq), and toluene/water (3:1) at 90°C. Electron-deficient boronic acids (e.g., 4-CF-PhB(OH)) achieve >80% conversion due to accelerated oxidative addition .
Q. What mechanistic insights explain the regioselectivity of bromination in 1H-pyrrolo[2,3-c]pyridin-4-ol derivatives?
- Methodological Answer : Bromination favors the 7-position due to:
- Electronic Effects : Electron-rich C7 (adjacent to the pyridine N) is more reactive toward electrophilic substitution.
- Steric Factors : C7 is less hindered compared to C5 or C3. DFT calculations (e.g., Gaussian 09) confirm lower activation energy for bromination at C4. Validate with monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
